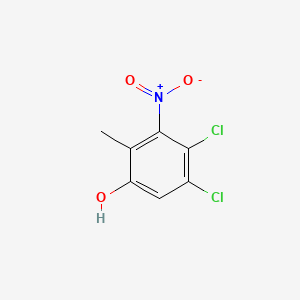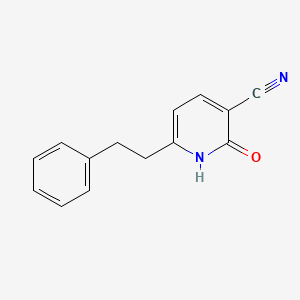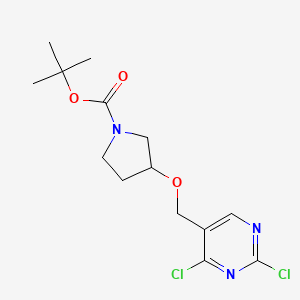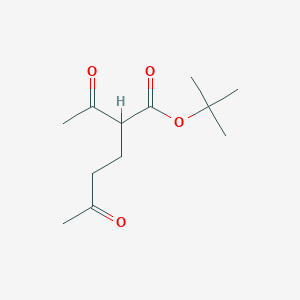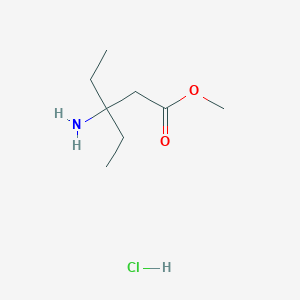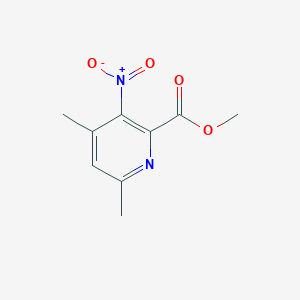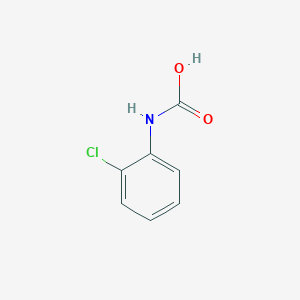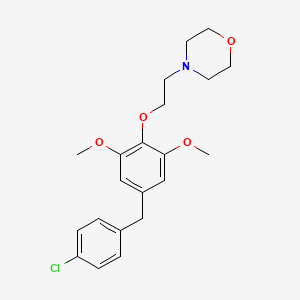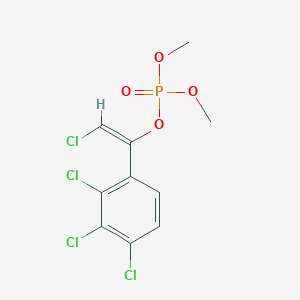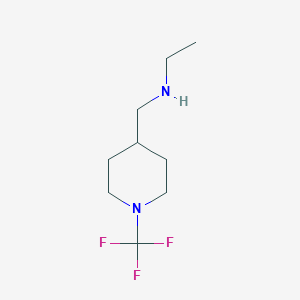
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine is a compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine typically involves the introduction of the trifluoromethyl group to the piperidine ring, followed by the attachment of the ethanamine moiety. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Attachment of the Ethanamine Moiety: The final step involves the reaction of the intermediate with ethanamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts lipophilicity, enhancing the compound’s ability to cross biological membranes. This allows it to interact with intracellular targets, potentially modulating enzyme activity or receptor binding .
相似化合物的比较
Similar Compounds
N-((1-(4-(3-(3-(6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide: A compound with a similar piperidine core but different substituents, used as a kinase inhibitor.
Piperidine Derivatives: Various piperidine derivatives with different substituents, used in drug discovery and development.
Uniqueness
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .
属性
分子式 |
C9H17F3N2 |
|---|---|
分子量 |
210.24 g/mol |
IUPAC 名称 |
N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C9H17F3N2/c1-2-13-7-8-3-5-14(6-4-8)9(10,11)12/h8,13H,2-7H2,1H3 |
InChI 键 |
ITIRHADZWDWONP-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1CCN(CC1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
